4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Lipophilicity Drug Design Peptide Permeability

This 4-(Fmoc)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 2287280-41-3) delivers distinct advantages over generic Fmoc-morpholine building blocks. The geminal 6,6-dimethyl substitution increases XLogP by ~0.8 units—enhancing passive membrane permeability without introducing heteroatom metabolic liabilities. At 98% purity, it achieves a theoretical 67% cumulative yield for a 20-mer synthesis, versus just 36% at 95% purity—making it economically preferable for demanding SPPS sequences. The 2-carboxylic acid regioisomer (XLogP 3.50) provides a measurable 0.40 log unit difference relative to the 3-isomer, enabling precise SAR exploration. Fully compatible with standard Fmoc/tBu SPPS deprotection protocols, it introduces conformational constraint without additional stereocenters. Quantifiable lipophilicity and regioisomeric control make this an evidence-based choice for peptidomimetic lead optimization.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 2287280-41-3
Cat. No. B2736221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
CAS2287280-41-3
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESCC1(CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
InChIInChI=1S/C22H23NO5/c1-22(2)13-23(11-19(28-22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)
InChIKeyMQAUFAWZFFSYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 2287280-41-3) and Why It Matters for Procurement


4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 2287280-41-3) is a synthetic, Fmoc-protected heterocyclic amino acid derivative with a molecular formula of C₂₂H₂₃NO₅ and a molecular weight of 381.40 g·mol⁻¹ . The compound features a morpholine-2-carboxylic acid scaffold bearing geminal dimethyl substituents at the 6-position and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the ring nitrogen, classifying it as a specialized building block for solid-phase peptide synthesis (SPPS) and peptidomimetic chemistry [1]. Commercially available at standard purities of 95% to 98%, it serves as a conformationally constrained, unnatural amino acid surrogate for introducing morpholine-containing residues into peptide chains under Fmoc/tBu orthogonal protection strategies .

Why 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid Cannot Be Replaced by Close Analogs Without Quantitative Justification


Although several Fmoc-protected morpholine carboxylic acid building blocks exist in commercial catalogs, the specific combination of 6,6-geminal dimethyl substitution, a 2-carboxylic acid regioisomeric position, and an Fmoc protecting group on 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid produces measurable differences in lipophilicity, conformational rigidity, and orthogonal deprotection compatibility that generic substitution cannot replicate [1][2]. The 6,6-dimethyl substitution increases computed XLogP by approximately 0.8–1.0 log units relative to the unsubstituted Fmoc-morpholine-2-carboxylic acid analog, altering peptide-level physicochemical properties, while the choice of Fmoc over Boc protection determines whether the building block is compatible with acidic or basic SPPS deprotection workflows . Furthermore, the 2-carboxylic acid regioisomer exhibits a computed XLogP of 3.5, compared to 3.1 for the corresponding 3-carboxylic acid positional isomer, indicating that even subtle positional changes measurably alter hydrophobicity . These quantifiable differences demand evidence-based selection rather than casual interchangeability.

Product-Specific Quantitative Differentiation Evidence for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 2287280-41-3)


Evidence 1: Computed Lipophilicity (XLogP) Comparison — 6,6-Dimethyl vs. Unsubstituted Fmoc-Morpholine-2-Carboxylic Acid

The target compound exhibits a computed XLogP of 3.50, which is 0.78 log units higher than the XLogP of 2.72 reported for the unsubstituted Fmoc-morpholine-2-carboxylic acid (CAS 312965-04-1) . This increase is attributable to the gem-dimethyl groups at the morpholine 6-position, which add hydrophobic surface area without introducing additional heteroatoms [1]. The XLogP shift of +0.78 exceeds the typical ΔlogD₇.₄ range of −0.18 to −0.44 reported for bridged morpholine modifications, indicating that 6,6-dimethyl substitution exerts a pronounced lipophilicity effect distinct from other morpholine-constraining strategies [1].

Lipophilicity Drug Design Peptide Permeability

Evidence 2: Regioisomeric Lipophilicity Differentiation — 2-Carboxylic Acid vs. 3-Carboxylic Acid Positional Isomer

The 2-carboxylic acid regioisomer (CAS 2287280-41-3) has a computed XLogP of 3.50, compared to a computed XLogP3-AA of 3.10 for the 3-carboxylic acid positional isomer (CAS 2137513-09-6), a difference of 0.40 log units . This demonstrates that the carboxylic acid position on the morpholine ring measurably influences the overall lipophilicity of the Fmoc-protected building block, despite both isomers sharing identical molecular formulas (C₂₂H₂₃NO₅) and molecular weights (381.42 g·mol⁻¹) .

Regioisomerism Peptide Backbone Geometry SAR

Evidence 3: Orthogonal Protecting Group Strategy — Fmoc vs. Boc on the Same 6,6-Dimethylmorpholine-2-Carboxylic Acid Scaffold

The target compound employs an Fmoc protecting group, which requires basic deprotection conditions (typically 20% piperidine in DMF) and exhibits a computed XLogP of 3.50 . In contrast, the Boc-protected counterpart on the same 6,6-dimethylmorpholine-2-carboxylic acid scaffold (CAS 1416438-67-9) requires acidic deprotection (typically TFA) and has a substantially lower computed LogP of 1.49 . The ΔLogP of approximately 2.0 units between protecting groups reflects the large contribution of the fluorenyl moiety to overall hydrophobicity and dictates which orthogonal protection scheme the building block is compatible with . Fmoc-based SPPS remains the dominant method for peptide synthesis, and the Fmoc-protected variant is directly compatible with standard Fmoc/tBu solid-phase protocols without requiring protocol adaptation [1].

Orthogonal Protection SPPS Fmoc Chemistry

Evidence 4: Molecular Weight Differentiation — Impact of 6,6-Dimethyl Substitution on Building Block Mass

The target compound has a molecular weight of 381.40 g·mol⁻¹ (exact mass 381.15762 Da), which is 28.03 Da heavier than the unsubstituted Fmoc-morpholine-2-carboxylic acid (MW = 353.37 g·mol⁻¹, exact mass 353.12632 Da) . This mass difference corresponds to the two methyl groups (2 × CH₃ = 30 Da minus two displaced hydrogens ≈ 28 Da) at the morpholine 6-position. In peptide and peptidomimetic programs where molecular weight budget is critical for oral bioavailability (e.g., Lipinski compliance), the additional 28 Da per incorporated residue must be accounted for during building block selection [1].

Molecular Weight Building Block Design Lead Optimization

Evidence 5: Supplier Purity Differentiation — 98% vs. 95% for Procurement Specification

The target compound is commercially available at two distinct purity grades: 98% (standard purity, Bidepharm, with batch-specific NMR, HPLC, and GC quality reports) and 95% (Sigma-Aldrich / Life Chemicals Inc.) . For the closely related unsubstituted Fmoc-morpholine-2-carboxylic acid (CAS 312965-04-1), typical commercial purity is specified at 95% . The availability of the target compound at 98% purity provides a meaningful 3-percentage-point advantage for applications requiring high-fidelity incorporation, such as SPPS of long peptides where cumulative coupling efficiency depends on building block purity [1].

Purity Specification Procurement Quality Control

Evidence 6: Conformational Rigidity — 6,6-Dimethyl Substitution Constrains Morpholine Ring Flexibility

The gem-dimethyl groups at the morpholine 6-position create steric constraints that favor a single chair conformation of the morpholine ring, in contrast to unsubstituted morpholine derivatives, which can interconvert between chair and boat conformations [1][2]. Conformational studies on cis-2,6-dimethylmorpholine have demonstrated that gem-dimethyl substitution locks the ring into a preferred conformation with both methyl groups equatorial [2]. While direct experimental conformational data for the Fmoc-protected 6,6-dimethylmorpholine-2-carboxylic acid are lacking, the class-level principle that gem-dimethyl groups reduce conformational flexibility of heterocyclic rings is well established in medicinal chemistry [3].

Conformational Constraint Peptidomimetic Design Ring Puckering

Procurement-Driven Application Scenarios for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 2287280-41-3)


Scenario 1: Fmoc-SPPS of Conformationally Constrained Peptidomimetics Requiring Increased Lipophilicity

When designing peptidomimetic sequences where enhanced passive membrane permeability is desired, incorporating 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid as a building block adds 28 Da of mass and increases the residue-level computed XLogP by approximately 0.8 log units compared to unsubstituted Fmoc-morpholine-2-carboxylic acid . This building block is directly compatible with standard Fmoc-SPPS protocols using piperidine deprotection, as demonstrated for the related Fmoc-morpholine-3-carboxylic acid scaffold [1]. The 6,6-dimethyl substitution provides conformational constraint without introducing additional stereocenters, simplifying both synthesis and analytical characterization of the resulting peptides .

Scenario 2: SAR Studies Requiring Precise Carboxylic Acid Regioisomer Control at the Morpholine 2-Position

In structure-activity relationship (SAR) campaigns exploring the effect of morpholine carboxylic acid attachment point on target binding, the 2-carboxylic acid regioisomer (CAS 2287280-41-3, XLogP 3.50) provides a measurable 0.40 log unit lipophilicity difference relative to the 3-carboxylic acid isomer (CAS 2137513-09-6, XLogP3-AA 3.10) . This difference, combined with the distinct spatial orientation of the carboxylate group relative to the peptide backbone, makes the 2-regioisomer the appropriate choice when the design hypothesis requires a morpholine residue with the carboxylic acid at the 2-position for optimal target engagement [1].

Scenario 3: Long Peptide Synthesis Requiring High-Purity Building Blocks to Minimize Cumulative Deletion Products

For SPPS of peptides exceeding 15–20 residues, where cumulative coupling efficiency is critically dependent on individual building block purity, the 98% purity specification available from Bidepharm for CAS 2287280-41-3 provides a measurable advantage over the 95% purity typical of unsubstituted Fmoc-morpholine-2-carboxylic acid . At 98% purity, the theoretical maximum cumulative yield for a 20-mer synthesis is approximately 67%, compared to approximately 36% at 95% purity (assuming additive impurity effects), making the higher-purity specification economically preferable for difficult or precious sequences [1].

Scenario 4: Drug Discovery Programs Where Lipophilicity Modulation via Scaffold Substitution Is Preferred Over Additional Heteroatom Introduction

In lead optimization programs where increasing lipophilicity is desired but introducing additional heteroatoms is disfavored (due to metabolic or toxicological liabilities), the 6,6-dimethyl substitution on the morpholine scaffold of CAS 2287280-41-3 offers a +0.78 XLogP increase through carbon-only substitution . This strategy aligns with the medicinal chemistry principle of modulating lipophilicity through scaffold modification rather than heteroatom introduction, as explored in the morpholine-bridging study by Degorce et al., which demonstrated that carbon-based morpholine modifications can achieve meaningful logD changes without adding heteroatom-associated metabolic soft spots [1].

Quote Request

Request a Quote for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.